Product packaging for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole(Cat. No.:CAS No. 769895-06-9)

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B1311399
CAS No.: 769895-06-9
M. Wt: 109.13 g/mol
InChI Key: CVRWHBCQJCUBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Scaffolds in Pharmaceutical Innovation

Heterocyclic compounds, which feature ring structures containing atoms of at least two different elements, are a cornerstone of pharmaceutical science. numberanalytics.com A significant percentage of all new drugs contain heterocyclic motifs, a testament to their versatile chemical properties and ability to interact with biological targets. semanticscholar.orgnih.gov Fused heterocyclic scaffolds, which consist of two or more rings sharing an edge, offer several advantages in drug design. Their rigid, three-dimensional structures can pre-organize functional groups in a specific spatial orientation, enhancing binding affinity and selectivity for target proteins. ijpsr.com

These scaffolds are often described as "privileged structures" because they are capable of binding to multiple, diverse biological targets. researchgate.net This structural diversity allows medicinal chemists to systematically modify the core to fine-tune pharmacological activity, optimize pharmacokinetic properties, and reduce off-target effects. rsc.orgnih.gov The development of innovative synthetic methodologies continues to expand the accessible chemical space of functionalized heterocyclic compounds, providing a critical impetus for the discovery of next-generation therapeutics. rsc.org

Unique Structural Attributes of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Core

The this compound core is a bicyclic system formed by the fusion of a pyrazole (B372694) ring and a pyrrolidine (B122466) ring. This arrangement confers a unique combination of structural features that are highly advantageous for medicinal chemistry applications.

Structural Rigidity: The fused ring system provides a conformationally constrained scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Defined Three-Dimensional Shape: The scaffold presents substituents in distinct vectors, allowing for precise interaction with the amino acid residues within a protein's binding pocket.

Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N) in adjacent positions, while the pyrrolidine ring contains another potential hydrogen bond donor. nih.gov These features enable the formation of critical hydrogen bond interactions that often anchor a ligand to its target.

Multiple Points for Diversification: The core structure possesses several positions on both the pyrazole and pyrrolidine rings that can be readily functionalized. This allows for the systematic exploration of the surrounding chemical space to optimize potency and selectivity. For instance, modifications on the pyrrolidine nitrogen have been shown to be crucial for enhancing receptor interactions. researchgate.net

These attributes make the this compound scaffold a versatile template for designing potent and selective modulators of various biological targets.

Historical Context and Evolution of Research on Pyrrolopyrazole Systems

The history of the pyrazole ring, the key component of the pyrrolopyrazole system, dates back to 1883 with its synthesis by Ludwig Knorr. globalresearchonline.netwikipedia.org For much of the 20th century, research focused on the synthesis and fundamental chemistry of pyrazole and its derivatives. nih.govmdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the synthetic nature of most pyrazole-based research. wikipedia.orgnih.govhilarispublisher.com

Research into fused pyrrolopyrazole systems gained traction later, with early studies focusing on synthetic methods such as cycloaddition reactions to construct the bicyclic core. nih.gov The evolution of this research field reflects a broader trend in medicinal chemistry: a shift from general synthetic exploration to rational, target-based drug design. In the early 2000s, researchers began to recognize the potential of the this compound scaffold for targeting specific protein families implicated in disease. Seminal work published around 2006 identified this scaffold as a potent inhibitor of protein kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in cancer therapy. nih.govresearchgate.net This marked a pivotal moment, shifting the focus towards optimizing this specific core for oncological applications.

Scope and Significance of Current Research Efforts on this compound Derivatives

Current research on this compound derivatives is vibrant and highly focused, primarily within the realm of oncology. The scaffold has proven to be an exceptionally effective template for the development of potent protein kinase inhibitors.

A significant body of work has centered on the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. researchgate.netnih.govacs.orgnih.gov Overexpression of these kinases is common in many human cancers, making them attractive therapeutic targets. Optimization of 5-phenylacetyl this compound derivatives led to the identification of compounds with low nanomolar potency against Aurora kinases and high anti-proliferative activity in various cancer cell lines. acs.orgnih.gov

Beyond Aurora kinases, this scaffold has been successfully adapted to target other key regulators of cell proliferation. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with some compounds showing nanomolar activity in biochemical assays and effectively inhibiting CDK2-mediated tumor cell proliferation. nih.gov Further studies have shown that 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives possess considerable anticancer activity, with the most active compounds being significantly more potent than the reference inhibitor (R)-roscovitine against a panel of human cancer cell lines. nih.gov These compounds have been evaluated against a panel of kinases, including Cyclin-Dependent Kinase 5 (CDK5) and Glycogen (B147801) Synthase Kinase-3β (GSK3β). nih.gov

More recently, the scaffold's utility has been explored beyond oncology. A 2025 study presented a series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds as ligands for the sigma-1 receptor (S1R), a target relevant to neurological disorders. researchgate.net This work highlights the versatility of the core structure and opens new avenues for its application in other therapeutic areas. The significance of this research lies in the development of highly selective and potent drug candidates for targeted therapies, addressing the pressing need for more effective treatments in oncology and potentially other complex diseases.

Research Findings on this compound Derivatives

The following tables summarize key data from studies on derivatives of the this compound scaffold, showcasing their activity against various biological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Derivatives This table displays the biochemical potency of specific derivatives against key protein kinase targets.

CompoundTarget KinaseIC₅₀ (nM)Source(s)
Compound 9dAurora-A23 acs.orgnih.gov
Compound 9dAurora-B51 acs.orgnih.gov
Compound 11aCDK5/p2520 nih.gov
Compound 11aGSK3β16 nih.gov
Representative CmpdCDK2/Cyclin A<100 nih.gov

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines This table shows the efficacy of derivatives in inhibiting the growth of various human cancer cell lines in vitro.

CompoundCell LineCancer TypeIC₅₀ (µM)Source(s)
Compound 11aHCT-116Colon Carcinoma0.05 nih.gov
Compound 11aA549Lung Carcinoma0.16 nih.gov
Compound 11aK562Leukemia0.04 nih.gov
Compound 11aPANC-1Pancreatic Cancer0.28 nih.gov
Compound 11bHCT-116Colon Carcinoma0.12 nih.gov
Compound 9dHCT-116Colon Carcinoma0.015 acs.orgnih.gov
Compound 9dHL-60Promyelocytic Leukemia0.007 acs.orgnih.gov

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 3: Sigma-1 Receptor (S1R) Binding Affinity This table details the binding affinity of a recently developed derivative for the Sigma-1 Receptor.

CompoundTarget ReceptorKᵢ (nM)Selectivity (vs. S2R)Source(s)
Compound 19 (AD417)Sigma-1 (S1R)756-fold researchgate.net

Kᵢ: The inhibition constant for a ligand, representing the concentration required to produce half-maximum inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for the 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Nucleus and Its Derivatives

Primary Synthetic Routes to the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

The construction of the bicyclic this compound system can be achieved through various synthetic approaches, primarily involving the sequential or concerted formation of the fused pyrrole (B145914) and pyrazole (B372694) rings.

Cyclocondensation Reactions for Pyrrole and Pyrazole Ring Annulation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the this compound nucleus. A common and classic method for the formation of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.net This fundamental reaction can be adapted to build the pyrazole portion of the pyrrolopyrazole scaffold.

Another approach involves the annulation of a pyrrole ring onto a pre-existing pyrazole or vice versa. For instance, a two-step method has been developed for the annulation of a pyrrole ring to a diketopiperazine precursor, which involves an initial aldol condensation followed by cyclization to form the pyrrole ring. rsc.org While not directly forming the this compound system, this strategy of ring annulation is a relevant concept.

A notable synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles involves the reaction of 3-aminopyrazole (B16455) compounds. Two series of these compounds have been synthesized and evaluated for their anti-proliferative activities. tandfonline.com

Utilization of Acyl Tetronic and Tetramic Acids in Pyrrolopyrazole Synthesis

A specific and effective method for the synthesis of the 4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole system involves the use of acyl tetramic acids as precursors. The reaction of acetyl tetramic acids with substituted hydrazines, such as phenylhydrazine and methylhydrazine, leads to the formation of 1-substituted-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. tandfonline.comtandfonline.com This reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization to afford the bicyclic pyrrolopyrazole derivative. tandfonline.com

This approach is significant as it provides a direct route to functionalized pyrrolopyrazole cores. The reactivity of the acetyl side chain's carbonyl group towards hydrazines is a key step in this synthetic pathway. tandfonline.com

Regioselective Functionalization and Derivatization of the this compound Core

Following the synthesis of the core this compound scaffold, further diversification can be achieved through regioselective functionalization at both the nitrogen and carbon atoms of the bicyclic system.

Introduction of Substituents at Nitrogen Atoms (e.g., N1, N5)

The nitrogen atoms within the this compound nucleus, specifically at the N1 and N5 positions, are amenable to substitution, allowing for the introduction of a wide range of functional groups. N-alkylation and N-arylation are common strategies to modify the properties of the molecule. For instance, the presence of a PMB (p-methoxybenzyl) substituent at the N5 position has been explored in the context of further reactions. chemscene.com

The introduction of substituents at the nitrogen atoms can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives.

Modifications at Carbon Positions (e.g., C3, C4, C6)

The carbon framework of the this compound core also presents opportunities for functionalization. The C3, C4, and C6 positions can be targeted for the introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to introduce new carbon-carbon bonds at the C6 position of the related pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione system. chemscene.com This methodology allows for the attachment of a diverse array of aryl and heteroaryl groups.

Reaction Type Position Reagents/Catalyst Introduced Group Reference
Suzuki-Miyaura CouplingC6Arylboronic acid, Palladium catalystAryl group chemscene.com
Buchwald-Hartwig CouplingC6Amine, Palladium catalystAmino group chemscene.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation on Pyrrolopyrazole Diones

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods have been successfully applied to the functionalization of the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione core, providing access to a wide array of substituted derivatives that would be difficult to synthesize via traditional methods. nih.gov Specifically, the Suzuki-Miyaura and Buchwald-Hartwig reactions have been investigated for the derivatization of 3-chloro-pyrrolopyrazole diones. nih.govmdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction serves as a powerful tool for installing new carbon-based substituents at the C-3 position of the pyrrolopyrazole dione nucleus. Research has demonstrated that 3-chloro-2-aryl-5-(4-methoxybenzyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione can be effectively coupled with various arylboronic acids. nih.gov Optimization studies have identified efficient catalytic systems to promote this transformation. For instance, the combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) with a sterically hindered biarylphosphine ligand such as SPhos, in the presence of a base like potassium phosphate (K₃PO₄), provides the desired C-3 arylated products in good to excellent yields. nih.gov The reaction tolerates a range of electronically diverse arylboronic acids. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3-Chloro-pyrrolopyrazole Dione
Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080 nih.gov
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085 nih.gov
4-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078 nih.gov
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075 nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of C-3 amino-substituted pyrrolopyrazole diones, the Buchwald-Hartwig amination has proven to be an effective strategy. nih.gov This reaction couples the 3-chloro-pyrrolopyrazole dione precursor with a variety of primary and secondary amines. The success of this transformation is highly dependent on the choice of catalyst, ligand, and base. Catalytic systems employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands like XPhos or BrettPhos, and a strong base such as cesium carbonate (Cs₂CO₃), have been shown to facilitate the coupling with both alkyl and aryl amines, affording the corresponding C-N linked products in moderate to good yields. nih.gov

Table 2: Buchwald-Hartwig Amination of 3-Chloro-pyrrolopyrazole Dione
AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene10072 nih.gov
AnilinePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene10065 nih.gov
BenzylaminePd₂(dba)₃ / XPhosCs₂CO₃Toluene10068 nih.gov
Pyrrolidine (B122466)Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10075 nih.gov

Stereo-controlled Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. While significant progress has been made in the asymmetric synthesis of various heterocyclic systems, dedicated methodologies for the stereo-controlled synthesis of the chiral this compound nucleus are not widely reported in the literature.

The development of such strategies is a crucial area for future research. The broader field of asymmetric catalysis offers many potential avenues. For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation reactions have been successfully employed for the synthesis of other chiral fused pyrazole systems, such as pyrazolo[3,4-b]pyridin-6-ones, with excellent enantioselectivities. rsc.org Similarly, organocatalytic asymmetric reactions using bifunctional catalysts have been utilized to construct highly functionalized chiral pyrazoles and pyrazolones from pyrazolin-5-one precursors. rwth-aachen.de These examples highlight the potential for applying modern asymmetric catalysis to the synthesis of chiral 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. The development of a robust and general method for the stereo-controlled synthesis of this scaffold would represent a significant advance, enabling detailed investigation into the structure-activity relationships of its individual enantiomers.

Application of Nanocatalysis and Sustainable Methodologies in Pyrrolopyrazole Synthesis

In recent years, the principles of green chemistry have become increasingly integrated into synthetic organic chemistry, driving the development of more sustainable and environmentally benign methodologies. thieme-connect.com Nanocatalysis, in particular, has emerged as a powerful approach, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. frontiersin.orgrsc.org

While specific applications of nanocatalysts for the synthesis of the this compound core are still emerging, extensive research on related fused pyrazole systems, such as pyranopyrazoles, showcases the immense potential of these technologies. eurjchem.comfrontiersin.org Various nanocatalysts have been developed for the efficient one-pot, multi-component synthesis of these heterocycles. For example, cobalt oxide (Co₃O₄) nanoparticles have been used as a recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives in an ethanol/water solvent system, achieving high yields and allowing for catalyst reuse. frontiersin.org

Magnetically separable nanocatalysts, such as CoFe₂O₄@SiO₂-HClO₄, offer a particularly attractive green solution, as they can be easily recovered from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity. eurjchem.com These reactions are often performed under solvent-free conditions or in green solvents, further enhancing their environmental credentials. eurjchem.comfrontiersin.org The development of yolk-shell structured magnetic nanocatalysts represents another sophisticated approach, providing highly active and recyclable catalytic systems for the synthesis of dihydropyrano[2,3-c]pyrazoles under ultrasonic irradiation in water. frontiersin.org The successful application of these diverse nanocatalytic and sustainable methods to closely related fused pyrazole scaffolds strongly suggests their applicability to the synthesis of the this compound nucleus.

Table 3: Nanocatalysts in the Synthesis of Fused Pyrazole Derivatives
NanocatalystTarget ScaffoldReaction TypeConditionsYield (%)Key AdvantagesReference
Co₃O₄ nanoparticlesPyrano[2,3-c]pyrazolesFour-componentWater/Ethanol, 50°C87-95Recyclable up to 6 times frontiersin.org
CoFe₂O₄@SiO₂-HClO₄Pyrano[2,3-c]pyrazolesThree-componentSolvent-free, MicrowaveUp to 95Magnetic recovery, reusable eurjchem.com
YS-Fe₃O₄@PMO/IL-CuDihydropyrano[2,3-c]pyrazolesFour-componentH₂O, RT, UltrasonicHighMagnetic recovery, high efficiency frontiersin.org
SiO₂@CoCl₂PyranopyrazolesFour-componentEthanol, RefluxGoodReusable, easy workup araku.ac.ir

Advanced Spectroscopic and Structural Characterization of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of potential isomers and the confirmation of the core structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrrolo and pyrazole (B372694) rings. The methylene (B1212753) protons of the tetrahydropyrrolo moiety would likely appear as multiplets, and their specific chemical shifts and coupling patterns would be informative of their connectivity. The protons on the pyrazole ring, including the N-H proton, would have characteristic chemical shifts that can be used to distinguish between different tautomeric forms and positional isomers. For instance, in a substituted derivative such as 1,4,5,6-tetrahydro-1-methylpyrrolo[3,4-c]pyrazole HCl, the presence of a methyl group introduces an additional singlet, providing a clear marker for substitution at the N1 position. chemicalbook.com The structural elucidation of pyrazoles and their derivatives has been significantly aided by NMR spectroscopy, particularly in distinguishing between isomeric structures. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively. These experiments would definitively map out the entire molecular framework of the this compound system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3 - ~135
C3a - ~115
C4 ~4.0-4.5 (t) ~45-50
C6 ~4.0-4.5 (t) ~45-50
C6a - ~140
N-H (pyrazole) ~10-12 (br s) -
N-H (pyrrolo) ~5-7 (br s) -

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and vibrational modes present in the this compound molecule. The FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (pyrazole, pyrrolo) 3200-3500
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-2960
C=N Stretch (pyrazole) 1550-1650
C=C Stretch (pyrazole) 1500-1600
C-N Stretch 1250-1350

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for such compounds. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of pyrrolo[3,4-c]pyrazole derivatives can lead to characteristic fragment ions. Studies on related pyrrolo[3,4-c]pyrazole derivatives, such as those used as Aurora kinase inhibitors, have shown that common fragmentation pathways include the dissociation of the C(4)-N(5) and C(6)-N(5) bonds. researchgate.net The fragmentation pattern provides valuable structural information and can be used to differentiate between isomers. The mass spectra of some C- and N-alkyl and aryl substituted pyranopyrazol-6-ones have also been studied, revealing fragmentation initiated by the elimination of CO followed by a loss of a hydrogen atom and rearrangement. asianpubs.org

Table 3: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment
122.0718 [M+H]⁺ (Protonated Molecule)
95.0609 [M+H - HCN]⁺
81.0453 [M+H - C₂H₃N]⁺

X-ray Crystallography for Three-Dimensional Structural Determination of Pyrrolopyrazole Derivatives and Ligand-Protein Complexes

In the context of medicinal chemistry, where pyrrolopyrazole derivatives have been investigated as kinase inhibitors, X-ray crystallography plays a vital role in understanding how these molecules interact with their biological targets. nih.gov By co-crystallizing a pyrrolopyrazole derivative with a target protein, such as a cyclin-dependent kinase (CDK), the resulting crystal structure can reveal the specific binding mode of the inhibitor. This information is invaluable for structure-based drug design, allowing for the optimization of the inhibitor's potency and selectivity. The analysis of ligand-protein complexes provides a detailed map of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding affinity.

Pharmacological Activities and Biological Target Engagement of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Derivatives

Kinase Inhibitory Profiles and Molecular Mechanisms of Action

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core have demonstrated potent inhibitory activity against a range of protein kinases. The unique structural features of this scaffold allow for versatile substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets.

Aurora Kinase Inhibition (Aurora A, B): Selectivity and Potency

The optimization of a series of 5-phenylacetyl this compound derivatives led to the discovery of potent inhibitors of Aurora kinases. nih.govrsc.orgnih.gov One standout compound, referred to as compound 9d in the literature, demonstrated significant potency against Aurora kinases and a favorable broader antitumor kinase inhibition profile. nih.govrsc.orgnih.gov This compound was identified as a promising candidate for further development due to its high antiproliferative activity in various cancer cell lines and efficacy in in vivo tumor models. nih.govrsc.org

The 3-aminopyrazole (B16455) portion of the scaffold is a recognized adenine-mimetic pharmacophore, which is crucial for its interaction with the kinase hinge region. mdpi.com Further research into two series of 3-aminopyrazole compounds, including 24 derivatives of this compound, confirmed the potential of this class as Aurora-A kinase inhibitors. mdpi.com Docking studies have suggested that these compounds share a similar interaction mode with known Aurora-A inhibitors like PHA739358. mdpi.com

Compound SeriesTarget Kinase(s)Key Findings
5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesAurora KinasesIdentification of compound 9d with potent pan-Aurora inhibition and a favorable antitumor profile. nih.govrsc.orgnih.gov
3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesAurora-A KinaseConfirmed inhibitory potential; docking studies show similar binding mode to established inhibitors. mdpi.com

Cyclin-Dependent Kinase (CDK5) and Glycogen (B147801) Synthase Kinase-3β (GSK3β) Modulation

The versatility of the this compound scaffold extends to the inhibition of other critical cell cycle and signaling kinases. A series of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were designed and synthesized, showing considerable in vitro anticancer activity. researchgate.net The most active compound from this series, 11a, was found to be 4- to 28-fold more potent than the known CDK inhibitor (R)-roscovitine against six different human cancer cell lines. researchgate.netnih.gov To elucidate its mechanism of action, compound 11a was assessed against a panel of 12 kinases, and molecular docking experiments were performed to evaluate its interaction with Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β). researchgate.net

Furthermore, a library of pyrrolo[3,4-c]pyrazole inhibitors, originally developed against T. brucei GSK3, was characterized for its selectivity across the human kinome. nih.gov This study identified a novel and highly selective human GSK3 inhibitor with a 2-chloroaniline-substituted squaric acid amide pharmacophore, demonstrating low nanomolar potency (IC50 = 2.8 nM) against purified HsGSK3. nih.gov These findings highlight the potential of this scaffold to generate potent and selective modulators of both CDK5 and GSK3β. researchgate.netnih.gov

Compound SeriesTarget Kinase(s)Potency/Activity
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles (e.g., 11a)CDK5, GSK3β4- to 28-fold more potent than (R)-roscovitine; interaction confirmed by docking studies. researchgate.netnih.gov
Pyrrolo[3,4-c]pyrazoles with squaric acid amide pharmacophoreGSK3βIC50 = 2.8 nM against purified human GSK3β. nih.gov

Anaplastic Lymphoma Kinase 5 (ALK5) and FMS-like Tyrosine Kinase 3 (Flt-3) Inhibition

While direct inhibition of ALK5 and Flt-3 by the core this compound structure is not extensively documented, derivatives and analogs based on the broader pyrazole (B372694) scaffold have shown significant activity against these targets. For instance, a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated as inhibitors of the TGF-β type I receptor kinase, ALK5. mdpi.com Compounds featuring a 4-methylthiazol-2-yl moiety demonstrated potent ALK5 inhibition, with IC50 values in the range of 0.28–0.57 μM. mdpi.com

Similarly, the pyrazole scaffold is a key feature in the development of Flt-3 inhibitors for the treatment of acute myeloid leukemia (AML), where Flt-3 mutations are common. rsc.orgnih.govmdpi.com Biphenyl substituted pyrazolyl-ureas have been explored as novel Flt-3 inhibitors, with optimized compounds showing nanomolar activity against both isolated Flt-3 and Flt-3-driven cell lines (e.g., 18 nM in MOLM-14 cells). rsc.org These findings suggest that the this compound framework could be adapted to target these important oncogenic kinases.

Janus Kinase 2 (JAK2) and Abelson Kinase (Abl T315I) Targeting

The pyrazole motif is also integral to the design of inhibitors targeting Janus Kinase 2 (JAK2) and the drug-resistant T315I mutant of Abelson Kinase (Abl). Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers. nih.gov A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors, with one compound (3f) exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov

Although direct data on the this compound scaffold is limited, its structural similarity to other pyrazole-based kinase inhibitors suggests potential for modification to target JAK2 and Abl. The pyrazol-4-yl urea (B33335) compound AT9283, for example, is a multi-targeted inhibitor with potent activity against Aurora kinases, JAK2, and the Abl T315I mutant. This indicates that related pyrazole-containing scaffolds can effectively target these clinically relevant kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Pyrrolopyrazole Analogs

Analogs of the this compound scaffold, such as pyrrolo[2,3-d]pyrimidines, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, the nitrogenous base of ATP, making it a suitable scaffold for targeting ATP-binding sites in kinases like EGFR. These compounds have shown promise as a new class of EGFR tyrosine kinase inhibitors. Structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory potency. For example, in a series of 4-(phenylamino) derivatives, substituents at the 3-position of the phenyl ring were found to be more potent than those at the 2- or 4-positions. This line of research demonstrates the broader utility of the pyrrolopyrazole-like core in developing inhibitors for important receptor tyrosine kinases.

Antiproliferative and Anticancer Efficacy

The potent kinase inhibitory profiles of this compound derivatives translate into significant antiproliferative activity across a range of human cancer cell lines.

A study detailing the synthesis of 24 distinct this compound derivatives evaluated their activity against HCT116 (colon), A549 (lung), and A2780 (ovarian) tumor cell lines, identifying three compounds with ideal anti-proliferative activities in vitro. mdpi.com Similarly, the development of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives yielded compounds with considerable in vitro anticancer activity. researchgate.net Initial screening was performed against the HCT-116 human colon carcinoma cell line, with the most promising compounds, 11a and 11b, being further evaluated against five additional human cancer cell lines. researchgate.net As previously noted, compound 11a proved to be significantly more potent than the reference compound (R)-roscovitine. researchgate.netnih.gov

The lead compound from the 5-phenylacetyl series, compound 9d, was selected for further development based on its high antiproliferative activity against different cancer cell lines, favorable physicochemical and pharmacokinetic properties, and high efficacy in in vivo tumor models. nih.govrsc.orgnih.govmdpi.com This demonstrates that compounds based on the this compound scaffold not only inhibit cancer cell growth in vitro but also have the potential for effective translation into in vivo settings.

Compound Series/DerivativeTested Cancer Cell LinesKey Efficacy Findings
3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesHCT116 (colon), A549 (lung), A2780 (ovarian)Three compounds identified with "ideal" in vitro anti-proliferative activities. mdpi.com
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (Compound 11a)HCT-116 (colon) and 5 other human cancer cell lines4- to 28-fold more potent than (R)-roscovitine. researchgate.netnih.gov
5-phenylacetyl this compound (Compound 9d)Various cancer cell linesHigh antiproliferative activity and high efficacy in in vivo tumor models. nih.govrsc.orgnih.gov

In Vitro Cytotoxicity Evaluation Across Diverse Human Cancer Cell Lines (e.g., HCT116, MCF-7, A549, A2780)

Derivatives of the pyrazole and the fused pyrrolopyrazole core have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. The optimization of 5-phenylacetyl this compound derivatives led to the identification of potent inhibitors of Aurora kinases with high antiproliferative activity. uniprot.orgresearchgate.net Research into various pyrazole analogues has consistently shown their potential as cytotoxic agents.

For instance, a novel pyrazole derivative, PTA-1, was found to have potent cytotoxicity against a panel of different cancer cell lines. nih.gov Similarly, other studies have reported the efficacy of pyrazole-based compounds against human colon cancer (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. nih.gov One compound, in particular, showed anticancer activity comparable to the standard drug doxorubicin (B1662922) against HepG2 and HCT-116 cells. nih.gov Further investigations into indolo–pyrazole derivatives grafted with thiazolidinone revealed potent compounds with IC50 values below 10 μM on tested human cancer cell lines, including HCT-116 and lung cancer (A549) cells. nih.gov

The cytotoxic potential of these compounds has been systematically evaluated, with IC50/CC50 values quantified to determine their potency and selectivity. A unique thieno[2,3-c]pyrazole derivative, Tpz-1, induced cell death at low micromolar concentrations against 17 different human cancer cell lines. mdpi.com Another study highlighted a pyrazole derivative that was effective in inhibiting the growth of human lung adenocarcinoma (A549) cells. mdpi.com

The following table summarizes the cytotoxic activities of selected pyrazole derivatives against various human cancer cell lines.

Compound ClassCompoundCell LineCancer TypeActivity (IC50/CC50 in µM)Source
Aryldiazo PyrazoleCompound 1HCT-116Colorectal Carcinoma4.2 ± 0.2 nih.gov
Aryldiazo PyrazoleCompound 1MCF-7Breast Cancer17.8 ± 0.5 nih.gov
Thieno[2,3-c]pyrazoleTpz-1CCRF-CEMLeukemia0.25 mdpi.com
Thieno[2,3-c]pyrazoleTpz-1HCT116Colon Cancer0.43 mdpi.com
Thieno[2,3-c]pyrazoleTpz-1A549Lung Cancer0.72 mdpi.com
Thieno[2,3-c]pyrazoleTpz-1MCF-7Breast Cancer0.67 mdpi.com
Indolo-pyrazoleCompound 6cSK-MEL-28Melanoma3.46 nih.gov
Pyrazole DerivativeCompound 2A549Lung Cancer220.20 mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The cytotoxic effects of pyrrolopyrazole derivatives are often mediated through the induction of apoptosis and disruption of the cell cycle. nih.govmdpi.com Perturbing microtubule dynamics is a key mechanism for many anticancer agents, leading to cell-cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com

One study identified a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, that targets microtubules, promoting their polymerization. mdpi.com This stabilization of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in colorectal cancer cells. mdpi.com Flow cytometric analysis confirmed that DHPITO induced apoptosis in both HCT116 and HCT8 cell lines. mdpi.com

Similarly, the pyrazole derivative PTA-1 was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov This was confirmed by measuring the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7. nih.gov Furthermore, PTA-1 caused cell cycle arrest in the S and G2/M phases. nih.gov Another pyrazole compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in HCT-116 cell lines, confirming its inhibitory effects on cyclin-dependent kinase 2 (CDK2). rsc.org The induction of apoptosis by pyrazole derivatives has been identified as a significant mechanism for their anticancer activity, often involving the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways. nih.gov

In Vivo Efficacy Studies in Xenograft and Syngeneic Tumor Models

The therapeutic potential of this compound derivatives observed in vitro has been translated into significant efficacy in preclinical in vivo models. A potent Aurora kinase inhibitor from this chemical class, compound 9d, was selected for further development based on its high efficacy in in vivo tumor models, coupled with favorable pharmacokinetic properties. uniprot.org

In a colorectal cancer xenograft model, the microtubule-stabilizing agent DHPITO was shown to suppress both tumor size and tumor weight without obvious side effects, highlighting its potential as a chemotherapeutic agent. mdpi.comresearchgate.net These studies often utilize human cancer cell lines implanted into immunocompromised mice (xenografts) to evaluate the direct antitumor effects of the compounds. nih.gov Syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice of the same strain, are also used, particularly for evaluating therapies that may involve the immune system. whiterose.ac.uk The successful outcomes in these in vivo models provide a strong rationale for the continued clinical development of this class of compounds.

Anti-inflammatory Response Modulation by Pyrrolopyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov A series of novel pyrazolo[3,4-c]pyrazole (B14755706) derivatives were synthesized and demonstrated both analgesic and anti-inflammatory activities. sciencescholar.us

In one study, newly synthesized pyrazole derivatives were screened for anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing superior activity compared to the standard drug, diclofenac (B195802) sodium. nih.gov The anti-inflammatory potential of this class of compounds makes them attractive candidates for treating inflammatory conditions, often with a reduced risk of the gastric side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Antimicrobial Spectrum of Activity: Antibacterial and Antifungal Investigations

Derivatives of pyrazole exhibit a broad spectrum of antimicrobial activity, targeting both bacterial and fungal pathogens. researchgate.netnih.gov The incorporation of the pyrrole (B145914) nucleus, a five-membered nitrogen heterocycle found in many natural products with biological activity, further enhances this potential. nih.gov

Several studies have detailed the synthesis and evaluation of new pyrazole derivatives against various microbial strains. One investigation found that a specific pyrazole derivative was highly active against the Gram-negative bacterium Escherichia coli, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov The same study identified a compound with potent antifungal activity against Aspergillus niger. nih.gov Another comprehensive study evaluated newly synthesized pyrazoline and pyrazole derivatives against Gram-negative (E. coli, Pseudomonas aeruginosa), Gram-positive (Staphylococcus aureus), and fungal (Candida albicans) species. mdpi.com

The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives, demonstrating their antimicrobial efficacy.

CompoundMicroorganismTypeActivity (MIC in µg/mL)Source
Compound 3Escherichia coliGram-negative Bacteria0.25 nih.gov
Compound 4Streptococcus epidermidisGram-positive Bacteria0.25 nih.gov
Compound 2Aspergillus nigerFungus1 nih.gov
Hydrazone 21aStaphylococcus aureusGram-positive Bacteria62.5 nih.gov
Hydrazone 21aBacillus subtilisGram-positive Bacteria125 nih.gov
Hydrazone 21aCandida albicansFungus2.9 nih.gov
Hydrazone 21aAspergillus fumigatusFungus7.8 nih.gov

Gastric H+/K+-ATPase Inhibition and Proton Pump Blocker Applications

Certain pyrazole derivatives have been identified as inhibitors of the gastric proton pump (H+/K+-ATPase), the enzyme responsible for gastric acid secretion. nih.gov This positions them as potential therapeutic agents for acid-related diseases, acting as proton pump inhibitors (PPIs).

A newly synthesized dihydropyrazole derivative, KYY-008, was shown to concentration-dependently inhibit the H+/K+-ATPase enzyme activity in membrane fractions from both hog gastric mucosa and HEK293 cells expressing the enzyme, with IC50 values of 3.4 μM and 3.7 μM, respectively. nih.gov Importantly, KYY-008 was selective, having no effect on other P2-type ATPases like Na+/K+-ATPase and Ca2+-ATPase. nih.gov Similarly, a pyrrolizine derivative, ML 3000, also demonstrated dose-dependent, reversible inhibition of H+/K+-ATPase activity with an IC50 of 16.4 μM. nih.govdoaj.org These findings identify pyrazole-based compounds as a potentially important novel class of proton pump inhibitors. nih.gov

Sigma-1 Receptor (S1R) Ligand Binding Affinity and Selectivity Profiles

The this compound scaffold has proven to be an excellent framework for designing potent and selective ligands for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein involved in numerous neurological processes. nih.govresearchgate.net S1R is an attractive therapeutic target for various central nervous system disorders. rsc.org

A study focused on this specific scaffold led to the development of a series of compounds designed as S1R ligands. nih.gov Through radioligand binding assays, a derivative designated as compound 19 (AD417) was identified, which contains a benzyl (B1604629) group and an amide substituent. nih.govresearchgate.net This compound demonstrated a notable S1R affinity with a Ki value of 75 nM and exhibited a 6-fold selectivity over the Sigma-2 Receptor (S2R). nih.govresearchgate.net The affinity of these ligands is believed to be enhanced by the interaction of a protonated nitrogen on the pyrrolidine (B122466) ring with the Glu172 residue within the S1R binding site. nih.govresearchgate.net The development of selective S1R ligands is a key area of research, as these compounds have shown potential as neuroprotective agents. nih.gov

CompoundTargetBinding Affinity (Ki in nM)Selectivity (S2R/S1R)Source
Compound 19 (AD417)Sigma-1 Receptor (S1R)756-fold nih.govresearchgate.net

Disruption of Protein-Protein Interactions: The PEX14-PEX5 Interface as a Therapeutic Target

Currently, there is no scientific literature available that describes the investigation of this compound derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction. As such, no detailed research findings or data tables on their activity against this specific target can be provided. The exploration of this particular chemical scaffold for the disruption of the PEX14-PEX5 interface may represent a novel area for future research in the development of antiparasitic agents.

Structure Activity Relationship Sar and Rational Design of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is intrinsically linked to a set of key pharmacophoric features. The core scaffold itself, a fusion of a pyrrolidine (B122466) and a pyrazole (B372694) ring, serves as a rigid foundation for orienting functional groups in three-dimensional space.

For inhibitors of Aurora kinases , a significant pharmacophore includes an N-phenyl-1H-pyrazole-4-carboxamide template. nih.gov The amide linker is crucial as it connects an aryl group in a hydrophobic pocket to the hinge-binding heterocycle. nih.gov A terminal aromatic group, such as a phenyl or pyrazole, is another key feature, occupying an allosteric pocket created by the displacement of the DFG (Asp-Phe-Gly) loop in the kinase domain. nih.gov

In the context of sigma-1 receptor (S1R) ligands , the tetrahydropyrrolo[3,4-c]pyrazole core acts as a central scaffold. A critical pharmacophoric feature is the protonated nitrogen within the pyrrolidine ring, which is believed to form a key ionic interaction with the glutamate (B1630785) 172 (Glu172) residue in the S1R binding site. nih.govresearchgate.net The accessibility of this nitrogen atom is paramount for high-affinity binding. nih.gov Furthermore, modifications and the introduction of specific substituents on the pyrrolidine nitrogen are crucial for modulating affinity and selectivity. nih.govresearchgate.net

Systematic Variation of Substituents and their Influence on Potency and Selectivity

Systematic modification of substituents on the this compound scaffold has been a primary strategy for optimizing potency and selectivity against various targets.

For anticancer activity , particularly as kinase inhibitors, substitutions at the N-1 and N-5 positions have been extensively explored. In a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, the nature of the acyl group was found to be critical for potency. nih.gov For instance, compound 11a , featuring a specific acyl moiety, demonstrated significantly higher potency against a panel of human cancer cell lines compared to the known cyclin-dependent kinase inhibitor (R)-roscovitine. nih.gov The optimization of 5-phenylacetyl derivatives led to the identification of a potent Aurora kinase inhibitor, compound 9d , which also exhibited low nanomolar potency against other anticancer kinase targets. acs.orgnih.gov

In the development of sigma-1 receptor (S1R) ligands , modifications on the pyrrolidine nitrogen (N-5 position) were instrumental in enhancing receptor interaction. nih.gov The introduction of a benzyl (B1604629) group combined with an amide substituent at this position, as seen in compound 19 (AD417) , resulted in a compound with notable S1R affinity (Ki = 75 nM) and a 6-fold selectivity over the sigma-2 receptor (S2R). nih.gov

Below is a data table summarizing the effects of substituent variations on the biological activity of this compound analogues.

Compound IDScaffold PositionSubstituentTargetEffect on ActivityReference
11a N-1Acyl groupCancer Cell Lines4- to 28-fold more potent than (R)-roscovitine nih.gov
9d N-5PhenylacetylAurora KinasesPotent inhibition, low nanomolar potency acs.orgnih.gov
19 (AD417) N-5 (Pyrrolidine N)Benzyl group and amideSigma-1 ReceptorNotable affinity (Ki = 75 nM) and 6-fold selectivity over S2R nih.gov

Conformational Preferences and Stereochemical Effects on Receptor Binding

The rigid, fused-ring structure of the this compound core inherently restricts the conformational freedom of its analogues. This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty upon binding. The stereochemistry of substituents attached to this scaffold can have a profound impact on biological activity.

While specific studies on the stereochemical effects on receptor binding for this compound are not extensively detailed in the provided context, the principle of conformational restriction is a key element in the design of selective ligands. For example, in the development of histamine (B1213489) receptor ligands, introducing a conformationally rigid bicyclo[3.1.0]hexane scaffold was shown to be a successful strategy for achieving high selectivity for the H3 receptor subtype over the H4 subtype. nih.gov This principle is directly applicable to the tetrahydropyrrolo[3,4-c]pyrazole system, where the fixed orientation of substituents due to the rigid core can lead to enhanced selectivity for a specific biological target by favoring interactions with the desired receptor's binding pocket while causing steric clashes with off-targets. nih.gov

Strategies for Enhancing Ligand Efficiency and Drug-Like Properties

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). Maximizing LE is a key strategy for developing potent leads while avoiding "molecular obesity." For derivatives of this compound, the compact nature of the scaffold provides an excellent starting point for generating compounds with high ligand efficiency.

The development of the potent Aurora kinase inhibitor, compound 9d , exemplifies this strategy. Its selection for further development was based not only on its high antiproliferative activity but also on its favorable chemical, physical, and pharmacokinetic properties. acs.orgnih.gov This indicates a successful optimization process that balanced potency with essential drug-like characteristics.

Another crucial aspect of improving drug-like properties is minimizing off-target effects, which can lead to toxicity. In the design of S1R ligands based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold, a significant challenge was to address inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a common cause of cardiotoxicity. nih.govresearchgate.net By carefully modifying the structure, researchers were able to develop compound 19 , which not only had high S1R affinity but also a safer cardiovascular profile, with a hERG IC50 of 5.8 µM, significantly higher than other known S1R ligands like haloperidol (B65202) (IC50 = 0.16 µM). nih.govresearchgate.net This demonstrates a rational design approach to enhance drug-like properties by selectively mitigating undesirable off-target activity.

Design Principles for Overcoming Drug Resistance Mechanisms

While direct studies on this compound derivatives for overcoming drug resistance are not prominently featured in the available literature, principles from related heterocyclic scaffolds can inform potential strategies. A major mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells.

Research on structurally related pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) has shown that these molecules can directly interact with and inhibit the function of P-gp. researchgate.net These TKIs were found to reverse resistance to conventional chemotherapy agents like doxorubicin (B1662922) and paclitaxel (B517696) in a concentration-dependent manner. researchgate.net The proposed mechanism involves the TKIs binding to P-gp, thereby inhibiting its ATPase activity and its ability to efflux other drugs. researchgate.net

These findings suggest a plausible design principle for this compound analogues. By incorporating structural motifs known to interact with P-gp, it may be possible to design dual-function molecules that not only inhibit their primary target (e.g., a protein kinase) but also simultaneously block MDR mechanisms. This could involve modulating the lipophilicity and hydrogen bonding capacity of the molecule to favor interaction with the drug-binding pocket of P-gp. Such a strategy could lead to more durable and effective anticancer agents.

Computational Chemistry and Molecular Modeling in the Discovery and Optimization of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Derivatives

Molecular Docking Simulations for Binding Mode Prediction and Virtual Screening

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the binding modes of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and in performing virtual screening of compound libraries to identify potential new hits.

Detailed research has employed docking simulations to understand how these derivatives interact with various protein kinases. For instance, docking studies of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives with cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β) were performed to evaluate their interaction modes. nih.gov Similarly, derivatives of this scaffold have been docked into the ATP-binding site of Aurora-A kinase, revealing interaction patterns similar to known inhibitors like PHA739358. nih.gov The optimization of 5-phenylacetyl derivatives as potent Aurora kinase inhibitors was also guided by molecular modeling. acs.orgresearchgate.netnih.gov

In a different therapeutic area, molecular modeling was used to design tetrahydropyrrolo[3,4-c]pyrazole-based ligands for the sigma-1 receptor (S1R). researchgate.netnih.gov Docking studies suggested that the protonated pyrrolidine (B122466) nitrogen of the scaffold likely interacts with the crucial Glu172 residue within the S1R binding site, a key insight for optimizing receptor affinity. researchgate.netnih.gov

The table below summarizes key findings from molecular docking studies on various this compound derivatives.

Target ProteinDerivative SeriesKey Predicted InteractionsReference
Aurora-A Kinase3-aminopyrazole (B16455) and pyrazolo[3,4-b]pyridinesInteraction mode similar to inhibitor PHA739358. nih.gov
Aurora Kinases5-phenylacetyl derivativesBinding within the kinase active site to guide optimization. acs.orgresearchgate.net
CDK5 / GSK3β1-acyl-3-amino derivativesEvaluation of binding modes to understand kinase inhibition. nih.gov
Sigma-1 Receptor (S1R)Benzyl (B1604629) and amide substituted derivativesProtonated pyrrolidine nitrogen forms an ionic interaction with residue Glu172. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For the this compound scaffold, these methods have been used to optimize molecular geometries and understand electronic characteristics that influence biological activity.

In the design of sigma-1 receptor ligands, the 3D conformations of tetrahydropyrrolo[3,4-c]pyrazole derivatives were optimized using the semi-empirical PM6-D3H4 Hamiltonian. researchgate.net Such calculations are crucial for generating accurate ligand structures for subsequent docking studies. Furthermore, quantum methods have been used to calculate physicochemical properties like pKa. For the tetrahydropyrrolo[3,4-c]pyrazole core, the fused pyrazole (B372694) ring was found to significantly lower the basicity of the pyrrolidine nitrogen. researchgate.net This calculated pKa value helps in understanding the protonation state of the molecule at physiological pH, which is critical for receptor interactions. researchgate.net

Analysis of the electron density of the parent pyrazole ring shows that the nitrogen atoms and the C4 carbon have the highest electron density, making them susceptible to electrophilic substitution. mdpi.com Conversely, the C3 and C5 positions have lower electron density, indicating they are more prone to nucleophilic attack. mdpi.com Such analyses of the electronic structure are fundamental to predicting the reactivity of the scaffold and planning synthetic modifications. mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic view of a ligand-protein complex, allowing researchers to assess its stability over time and explore the conformational landscape of the ligand in the binding pocket. frontiersin.orgspringernature.com While specific MD simulation studies on this compound complexes are not extensively detailed in the provided results, the application of this technique to similar pyrazole-based inhibitors illustrates its utility. mdpi.comsemanticscholar.org

MD simulations are typically performed on a docked complex to validate the binding pose and analyze the persistence of key interactions. semanticscholar.orgnih.gov For pyrazole derivatives targeting the RET kinase, a 100 ns MD simulation was used to inspect the binding stability and conformation of the ligand. semanticscholar.org The stability is often assessed by calculating the root mean square deviation (RMSD) of the protein and ligand over the simulation time. semanticscholar.org Consistent hydrogen bond patterns and hydrophobic interactions observed throughout a simulation signify a stable binding mode. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. chemrevlett.com These models help in predicting the activity of novel compounds and understanding the structural features crucial for potency.

For heterocyclic compounds like pyrazole derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com These analyses generate contour maps that visualize the regions where steric, electrostatic, or other property modifications are likely to enhance or diminish biological activity. mdpi.com This information provides a clear design strategy for developing more potent inhibitors. mdpi.com

QSAR models have been developed for 1,3,4-trisubstituted pyrazole derivatives to predict their antiviral activity against the Hepatitis C virus. chemrevlett.com The models are built using various molecular descriptors that quantify different aspects of the molecular structure. chemrevlett.com The statistical quality of a QSAR model is essential for its predictive power. chemrevlett.com For instance, a developed model for pyrazole derivatives explained 78% of the variance in the activity data and predicted 77% of it. chemrevlett.com

QSAR Descriptor TypeDescriptionRelevance to Activity
XLogP A measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets.
Topological Descriptors (e.g., JGI1, GGI4) Numerical values derived from the 2D representation of the molecule.Encodes information about molecular size, shape, and branching.
3D Descriptors (e.g., TDB5p) Descriptors calculated from the 3D conformation of the molecule.Relates to the spatial arrangement of atoms, which is crucial for receptor binding.
Functional Group Counts (e.g., FPSA-2) Counts of specific functional groups or atoms.Directly relates to potential interaction points like hydrogen bond donors/acceptors.

In Silico Prediction of Potential Off-Target Interactions and Toxicity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict potential adverse effects and off-target interactions, helping to de-risk drug candidates before significant resources are invested. researchgate.net

A critical off-target interaction for many drug candidates is the inhibition of the hERG potassium ion channel, which can lead to cardiotoxicity. For a promising this compound-based sigma-1 receptor ligand, the potential for hERG inhibition was a key concern. researchgate.netnih.gov Experimental evaluation revealed an IC50 of 5.8 µM against the hERG channel, indicating a significantly safer profile compared to reference compounds like verapamil (B1683045) and haloperidol (B65202), thus minimizing the risk of cardiotoxicity. researchgate.netnih.gov

Broader toxicity profiles can also be predicted computationally. nih.gov Online software tools can predict various toxicities, such as mutagenicity, by mapping compound structures to databases of known toxicological data. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are routinely predicted in silico. ijper.org Parameters such as lipophilicity (C log P) and aqueous solubility (log S) are calculated to assess the drug-likeness of compounds. mdpi.comnih.gov For a molecule to have a good chance of becoming an oral drug, it should generally have a C log P value below 5.0. nih.gov Computational tools like the Toxicity Estimation Software Tool (TEST) can predict acute toxicity values, such as LD50 in rats, based on structural similarity to compounds with known experimental data. zsmu.edu.uadoaj.org These predictive models are valuable for prioritizing which novel this compound derivatives should be synthesized and tested. nih.govzsmu.edu.ua

Preclinical Development and Pharmacological Assessment of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Based Therapeutics

In Vitro Enzyme Inhibition and Cell-Based Functional Assays

The initial stages of assessing 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives involve rigorous in vitro testing to determine their inhibitory activity against specific enzyme targets and their functional effects in cell-based models. This dual approach ensures that biochemically potent compounds also demonstrate efficacy at the cellular level.

Derivatives of this scaffold have been extensively evaluated as inhibitors of several protein kinase families. Notably, they have shown significant potency against Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancerous cells. researchgate.net One study detailed the optimization of 5-phenylacetyl derivatives, leading to the identification of a compound (9d) with low nanomolar potency against Aurora kinases. acs.orgnih.gov Beyond Aurora kinases, compounds from this class have also been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another crucial regulator of the cell cycle. nih.gov Researchers have successfully synthesized derivatives with nanomolar activity in biochemical assays for CDK2/cyclin A-E. nih.gov

Further exploration led to the development of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. One such compound, 11a, was assessed against a panel of 12 kinases and showed significant activity, particularly against Cyclin-Dependent Kinase 5 (CDK5) and Glycogen (B147801) Synthase Kinase-3β (GSK3β). nih.gov

Following biochemical validation, these compounds are evaluated in cell-based functional assays to assess their anti-proliferative effects. Derivatives have been tested against a variety of human cancer cell lines, including colon carcinoma (HCT-116), lung carcinoma (A549), and ovarian cancer (A2780). nih.govnih.gov Compounds demonstrating potent enzyme inhibition often translate to effective inhibition of tumor cell proliferation. nih.gov For instance, the most active 1-acyl-3-amino derivative, compound 11a, was found to be 4- to 28-fold more potent than the reference compound (R)-roscovitine against six different human cancer cell lines. nih.gov

In Vitro Activity of Selected this compound Derivatives
CompoundTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative Activity (IC₅₀, µM)Reference
Compound 9dAurora KinasesLow nMVarious Cancer Cell LinesHigh Activity acs.org, nih.gov
Compound 11aCDK5, GSK3βNot specifiedHCT-116, othersHighly Potent nih.gov
Various DerivativesCDK2/cyclin A-ENanomolarTumor Cell LinesEffective Inhibition nih.gov

Early ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Compound Optimization

During the lead optimization phase, early assessment of ADME properties is critical to ensure that potent compounds have the potential to become viable drug candidates. For the this compound series, favorable chemico-physical and pharmacokinetic properties were key considerations in the selection process. nih.gov While detailed ADME data is often proprietary, the progression of certain compounds to in vivo studies indicates that they met essential criteria.

Key early ADME considerations in the optimization of such compounds typically include aqueous solubility, metabolic stability in liver microsomes, and cell permeability. For instance, the optimization of a series of dihydropyrazole (DHP) inhibitors, a related pyrazole (B372694) scaffold, involved evaluating intrinsic clearances to guide structural modifications. osti.gov The goal is to balance high potency with acceptable ADME characteristics to achieve sufficient drug exposure in target tissues after administration. The selection of compound 9d for further development was based not only on its high antiproliferative activity but also on its favorable chemico-physical and pharmacokinetic profile, suggesting it successfully passed these early ADME hurdles. researchgate.netacs.org

Pharmacokinetic and Pharmacodynamic Profiling in Relevant Biological Systems

Following promising in vitro and early ADME results, lead compounds undergo more extensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling in relevant biological systems, typically in animal models. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the biochemical and physiological effects).

For the this compound series, compounds selected for in vivo evaluation demonstrated favorable pharmacokinetic properties. nih.gov The lead Aurora kinase inhibitor, compound 9d, was noted for its high efficacy in in vivo tumor models, which is a direct consequence of an adequate PK/PD relationship. researchgate.netacs.org This means the compound could achieve and maintain concentrations in the tumor tissue sufficient to inhibit its target (Aurora kinases) and elicit a therapeutic response (tumor growth inhibition).

The process often involves administering the compound to animal models (e.g., mice) and measuring drug concentrations in plasma and tissues over time to determine key PK parameters like half-life, clearance, and volume of distribution. These data are then correlated with pharmacodynamic markers, such as the inhibition of the target kinase in the tumor tissue, to establish a clear link between drug exposure and biological effect.

Selection and Optimization of Lead Compounds for Further Development

The selection and optimization of lead compounds is an iterative process guided by structure-activity relationship (SAR) studies. This involves synthesizing and testing numerous analogs of an initial "hit" compound to improve potency, selectivity, and drug-like properties.

The development of potent Aurora kinase inhibitors from the this compound scaffold is a clear example of this process. acs.orgnih.gov Starting from an initial scaffold designed to target the ATP pocket of protein kinases, researchers systematically modified substituents at various positions. The optimization of 5-phenylacetyl derivatives led directly to the identification of compound 9d, which exhibited not only potent inhibition of Aurora kinases but also activity against other anticancer kinase targets. researchgate.netacs.org Its high antiproliferative activity, favorable PK properties, and significant in vivo efficacy made it a prime candidate for further development. nih.gov

Similarly, the design of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the discovery of compound 11a. nih.gov This compound was selected for more extensive evaluation based on its superior potency against multiple cancer cell lines compared to the reference drug (R)-roscovitine. nih.govnih.gov This selection process highlights the importance of screening against multiple cell lines and kinases to identify compounds with the most promising therapeutic potential. The ultimate goal is to identify a single clinical candidate that possesses a balanced profile of high potency, selectivity, favorable pharmacokinetics, and a clear mechanism of action.

Conclusion and Future Directions in 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Research

Summary of Key Advances in Synthetic and Biological Applications

Research into 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has led to substantial progress in both its synthesis and its application as a biologically active agent. Synthetic chemistry has enabled the creation of diverse libraries of these compounds, allowing for extensive structure-activity relationship (SAR) studies. nih.govacs.org

Key biological applications have been prominently demonstrated in the field of cancer therapeutics. Derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis. nih.govresearchgate.net Overexpression of these kinases is common in many human cancers, making them attractive targets for pharmacological intervention. One notable achievement was the optimization of a series of 5-phenylacetyl this compound derivatives, which led to the identification of a specific compound (referred to as 9d in the literature) with potent, low nanomolar inhibition of Aurora kinases. nih.govacs.orgresearchgate.net This compound also exhibited high antiproliferative activity across various cancer cell lines and showed significant efficacy in in vivo tumor models. nih.govresearchgate.net

Beyond oncology, the versatility of the pyrrolopyrazole core is being explored for other therapeutic areas. Studies have investigated derivatives for their potential as anti-HIV agents and as blockers of N-type calcium channels, indicating a broader therapeutic potential for this class of compounds. mdpi.comnih.govresearchgate.net

Derivative ClassBiological TargetTherapeutic AreaKey Findings
5-Phenylacetyl derivativesAurora KinasesOncologyIdentification of potent inhibitors with high antiproliferative activity and in vivo efficacy. nih.govacs.orgresearchgate.net
3-Aminopyrazole (B16455) derivativesAurora-A KinaseOncologyNovel compounds showed ideal anti-proliferative activities against various tumor cell lines. nih.gov
General PyrrolopyrazolesHIV-1VirologyA synthesized derivative demonstrated potent anti-HIV-1 activity with an excellent therapeutic index. mdpi.comnih.gov
Substituted derivativesN-type calcium channelNeurologyA novel series was investigated as blockers of the Cav2.2 channel. researchgate.net

Unaddressed Challenges and Emerging Research Frontiers

Despite the successes, several challenges remain. A primary challenge in kinase inhibitor development, including those based on the this compound scaffold, is achieving high selectivity. While potent Aurora kinase inhibitors have been developed, ensuring minimal activity against other kinases is crucial to minimize off-target effects. The development of acquired resistance to targeted therapies in cancer is another significant hurdle that requires ongoing investigation and the development of next-generation inhibitors or combination strategies.

Emerging research frontiers are focused on expanding the therapeutic utility of this scaffold. There is a growing interest in applying computational methods, such as molecular docking, to rationally design new derivatives with improved potency and selectivity. nih.gov Another frontier is the exploration of this scaffold for targets beyond kinases, as suggested by preliminary studies on ion channels and viral enzymes. mdpi.comresearchgate.net Furthermore, the development of more efficient, scalable, and environmentally friendly synthetic routes for these complex heterocyclic systems remains an important goal for chemical research.

Prospects for Clinical Translation and Development of Novel Pyrrolopyrazole Therapies

The prospects for the clinical translation of therapies derived from this compound are promising, particularly in oncology. The identification of compound 9d, which demonstrated not only potent in vivo efficacy but also favorable pharmacokinetic properties, marked a critical step toward clinical development. nih.govacs.orgresearchgate.net The successful progression of such a candidate through preclinical and into clinical trials would validate the therapeutic potential of this chemical class.

The development of novel pyrrolopyrazole therapies will likely focus on creating best-in-class drugs for established targets like Aurora kinases or first-in-class agents for novel targets. For clinical success, future compounds will need to demonstrate a clear advantage over existing therapies, whether through improved efficacy, a better safety profile, or the ability to overcome resistance. The adaptability of the scaffold allows for fine-tuning of properties, which is advantageous for navigating the complex requirements of drug development, from initial discovery to clinical application.

Interdisciplinary Approaches in Future Pyrrolopyrazole Research

The future of research on this compound will increasingly rely on interdisciplinary collaboration. The synergy between different scientific fields is essential to unlock the full potential of this scaffold.

Medicinal and Synthetic Chemistry: Chemists will continue to design and synthesize novel analogs with tailored properties, focusing on improving potency, selectivity, and drug-like characteristics. nih.govmdpi.com

Computational Chemistry and Structural Biology: In silico modeling, molecular docking, and X-ray crystallography will provide crucial insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of more effective molecules. nih.gov

Molecular and Cellular Biology: Biologists are essential for evaluating the activity of new compounds in cellular assays, elucidating their mechanisms of action, and identifying potential biomarkers for patient selection. nih.gov

Pharmacology and Translational Medicine: Pharmacologists will study the absorption, distribution, metabolism, and excretion (ADME) profiles and assess the in vivo efficacy of lead compounds, paving the way for their translation into clinical candidates. nih.govresearchgate.net

By integrating these diverse areas of expertise, the scientific community can accelerate the journey of promising this compound-based compounds from the laboratory to the clinic, potentially delivering new and effective therapies for a range of diseases.

Q & A

Q. What are the common synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its derivatives in medicinal chemistry?

The synthesis typically involves cyclocondensation reactions. For example, Shi et al. (2010) reported the use of hydrazine derivatives and ketones to form the pyrazole core, followed by hydrogenation to yield the tetrahydropyrrolo[3,4-c]pyrazole scaffold . Advanced derivatives, such as 5-phenylacetyl analogs, are synthesized via substitution reactions at the C3 or C5 positions to enhance bioactivity . Key steps include controlling reaction temperatures (e.g., 60–80°C) and using catalysts like cerium(IV) ammonium nitrate for oxidation .

Q. How is the structural configuration of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. For instance, Chen and Zhao (2011) resolved the crystal structure of a bis-pyrazolium derivative, confirming the diazene linkage and hydrogen-bonding network using diffraction data (R-factor = 0.046) . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are complementary for verifying molecular formulae (e.g., C₅H₇N₃, MW 109.13) and substituent positions .

Q. What in vitro assays are used to screen for kinase inhibitory activity?

Aurora-A kinase inhibition is commonly assessed via fluorescence-based assays measuring ATP consumption. Shi et al. (2010) reported IC₅₀ values in the nanomolar range (e.g., 3.2 nM for compound 9d) using recombinant kinase domains . Cell proliferation assays (e.g., MTT in HCT-116 colon cancer cells) further validate antiproliferative effects, with GI₅₀ values correlated to kinase inhibition .

Advanced Research Questions

Q. How are pharmacokinetic properties optimized for in vivo efficacy?

Substituent engineering improves solubility and bioavailability. For example, introducing hydrophilic groups (e.g., carboxylates) at the C3 position enhances aqueous solubility, while methyl or tert-butyl groups at N1 reduce metabolic degradation . Fancelli et al. (2006) demonstrated that 5-phenylacetyl derivatives (e.g., 9d) exhibit favorable logP (2.1) and plasma stability (>90% after 1 hour in murine models) .

Q. What explains contradictory bioactivity data between studies?

Discrepancies often arise from variations in compound purity (e.g., commercial samples with 95–97% vs. lab-synthesized ≥99% purity) , assay protocols (e.g., kinase isoform specificity), or structural isomerism. Rigorous validation via LC-MS and independent activity replication are critical .

Q. Which structural features dictate selectivity for Aurora kinases over other kinases?

SAR studies highlight the necessity of a 5-phenylacetyl group for Aurora-A binding, as it occupies a hydrophobic pocket in the kinase domain. Substitutions at C3 (e.g., ethyl carboxylate) reduce off-target effects on CDK2 or VEGFR2 by sterically hindering non-specific interactions . Computational docking (e.g., Glide SP scoring) further rationalizes selectivity .

Q. What in vivo models validate antitumor efficacy, and what parameters are monitored?

Subcutaneous xenograft models (e.g., HCT-116 in nude mice) are standard. Compound 9d (10 mg/kg, oral) showed 78% tumor growth inhibition after 21 days, with toxicity assessed via body weight loss and hematological profiling . Pharmacodynamic markers (e.g., phospho-histone H3 levels) confirm target engagement .

Methodological Notes

  • Data Reproducibility : Cross-validate commercial samples with in-house synthesis and purity checks (HPLC ≥98%) .
  • Crystallography : Use SHELXL for refinement and Mercury for visualizing hydrogen-bonding networks .
  • Kinase Assays : Include positive controls (e.g., VX-680 for Aurora-A) and validate with orthogonal methods (e.g., Western blot for phospho-targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.